benzyl N-(isoquinolin-1-yl)carbamate
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Overview
Description
Benzyl N-(isoquinolin-1-yl)carbamate: is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Amination (Carboxylation) or Rearrangement:
- A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) enables the efficient synthesis of carbamates .
- The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst allows for the direct conversion of low-concentration CO2 into carbamates .
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Carbamoylation:
Industrial Production Methods:
- A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- Benzyl N-(isoquinolin-1-yl)carbamate can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution:
- Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Benzyl N-(isoquinolin-1-yl)carbamate is used as a reference standard in pharmaceutical testing . It is also employed in the synthesis of various organic compounds due to its reactivity and versatility.
Biology:
- In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine:
Industry:
- Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl N-(isoquinolin-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- N-pyridin-2-yl carbamate
- N-quinolin-2-yl carbamate
- N-isoquinolin-1-yl carbamate
Comparison:
- Benzyl N-(isoquinolin-1-yl)carbamate is unique due to its specific structure, which includes a benzyl group and an isoquinolinyl moiety. This structural uniqueness contributes to its distinct reactivity and potential applications compared to other similar compounds .
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
benzyl N-isoquinolin-1-ylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-15-9-5-4-8-14(15)10-11-18-16/h1-11H,12H2,(H,18,19,20) |
InChI Key |
FVUHVUSYZIIKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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